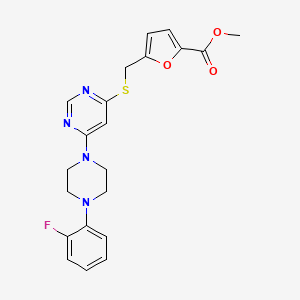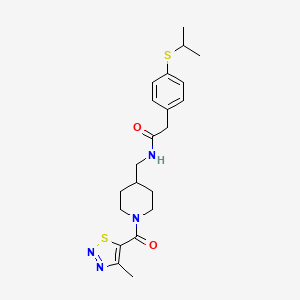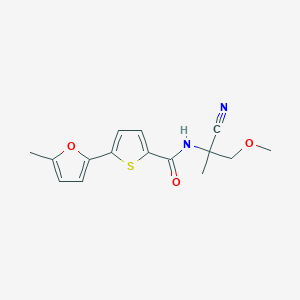
(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that features a combination of furan, pyrazole, oxadiazole, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the furan ring: This step may involve the coupling of a furan derivative with the pyrazole ring through a palladium-catalyzed cross-coupling reaction.
Synthesis of the oxadiazole ring: This can be done by cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under dehydrating conditions.
Formation of the azetidine ring: This step may involve the cyclization of an appropriate amine with a suitable electrophile.
Coupling of the different moieties: The final step involves the coupling of the furan-pyrazole and oxadiazole-azetidine intermediates through a suitable linker, such as a methanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: The oxadiazole ring can be reduced to form the corresponding amine derivative.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the oxadiazole ring may yield the corresponding amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its diverse functional groups allow for interactions with various biological targets.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. For example, it may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials with unique properties, such as polymers, coatings, or catalysts. Its multifunctional nature allows for a wide range of applications.
Mechanism of Action
The mechanism of action of (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: This compound is unique due to its combination of furan, pyrazole, oxadiazole, and azetidine moieties.
(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-1-yl)methanone: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-triazol-5-yl)azetidin-1-yl)methanone: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with diverse properties and activities.
Properties
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-3-yl]-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8-15-13(22-18-8)9-6-19(7-9)14(20)11-5-10(16-17-11)12-3-2-4-21-12/h2-5,9H,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMDQHKPFCQSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=NNC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine](/img/structure/B2930099.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride](/img/structure/B2930103.png)

![2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2930105.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2930107.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2930111.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2930112.png)
![N-[2-(4-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2930113.png)
![1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2930115.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]propanamide](/img/structure/B2930118.png)

